molecular formula C2H6ClNO B14643551 2-(Chloroamino)ethanol CAS No. 52316-60-6

2-(Chloroamino)ethanol

Cat. No.: B14643551
CAS No.: 52316-60-6
M. Wt: 95.53 g/mol
InChI Key: ZUUHDGNAOZSRRB-UHFFFAOYSA-N
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Description

2-(Chloroamino)ethanol is an organic compound with the molecular formula C₂H₆ClNO It is a derivative of ethanol, where one of the hydrogen atoms is replaced by a chloroamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Chloroamino)ethanol can be synthesized through several methods. One common approach involves the reaction of ethanolamine with thionyl chloride, which results in the substitution of the hydroxyl group with a chlorine atom, forming this compound. The reaction typically requires anhydrous conditions and is carried out at low temperatures to prevent side reactions.

Industrial Production Methods: In industrial settings, the production of this compound often involves the chlorination of ethanolamine using chlorine gas or other chlorinating agents. The process is carefully controlled to ensure high yield and purity of the final product. The reaction is usually conducted in a solvent such as dichloromethane or chloroform to facilitate the chlorination process.

Chemical Reactions Analysis

Types of Reactions: 2-(Chloroamino)ethanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form ethanolamine.

    Substitution: The chloroamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or sodium hydroxide (NaOH) can be employed.

Major Products Formed:

    Oxidation: Formation of chloroacetaldehyde or chloroacetic acid.

    Reduction: Formation of ethanolamine.

    Substitution: Formation of various substituted ethanolamines depending on the nucleophile used.

Scientific Research Applications

2-(Chloroamino)ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential effects on biological systems, including its role as a precursor in the synthesis of biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of surfactants, emulsifiers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Chloroamino)ethanol involves its interaction with various molecular targets. The chloroamino group can undergo nucleophilic substitution reactions, leading to the formation of new compounds with different biological activities. The compound can also act as an alkylating agent, modifying proteins and nucleic acids, which can affect cellular processes and pathways.

Comparison with Similar Compounds

    2-Chloroethanol: Similar in structure but lacks the amino group.

    Ethanolamine: Similar in structure but lacks the chlorine atom.

    Chloroacetamide: Contains a chloro group but has an amide functional group instead of an amino group.

Uniqueness: 2-(Chloroamino)ethanol is unique due to the presence of both a chloro and an amino group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions makes it a versatile compound in synthetic chemistry and industrial applications.

Properties

IUPAC Name

2-(chloroamino)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6ClNO/c3-4-1-2-5/h4-5H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUUHDGNAOZSRRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)NCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6ClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00200341
Record name Ethanol, 2-(chloroamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00200341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

95.53 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52316-60-6
Record name Ethanol, 2-(chloroamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052316606
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-(chloroamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00200341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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